2-(Acetyloxy)-5-bromobenzoic acid

Acute Toxicity In Vivo Pharmacology Safety Pharmacology

Brominated salicylate synthesis often delays medicinal chemistry timelines. 2-(Acetyloxy)-5-bromobenzoic acid (CAS 1503-53-3) provides a pre-functionalized aryl bromide building block for direct cross-coupling without additional halogenation. • Reported 88% yield in multistep syntheses • LogP 2.07 vs aspirin ~1.2 supports PK differentiation • Dual COX/5-LOX activity simplifies dual-pathway assays. Known toxicity: mouse oral LD50 650 mg/kg, rat 1130 mg/kg. Supplied at ≥95% purity with batch consistency.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
CAS No. 1503-53-3
Cat. No. B075019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)-5-bromobenzoic acid
CAS1503-53-3
Synonyms2-bromoacetoxybenzoic acid
bromoaspirin
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)Br)C(=O)O
InChIInChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)
InChIKeyVRJBEVQGJOSGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetyloxy)-5-bromobenzoic Acid (CAS 1503-53-3): A Brominated Aspirin Analog for Specialized Pharmacological and Synthetic Applications


2-(Acetyloxy)-5-bromobenzoic acid (CAS 1503-53-3), also known as 5‑bromosalicylic acid acetate or bromoaspirin, is a brominated derivative of acetylsalicylic acid (aspirin) classified among salicylic acid esters [1]. The compound features an acetyl ester at the 2‑position and a bromine substituent at the 5‑position of the benzene ring, with a molecular formula of C9H7BrO4 and a molecular weight of 259.05 g/mol [2]. This structural modification introduces a heavy halogen atom, which alters the compound‘s physicochemical profile—including increased lipophilicity (LogP ~2.07) and a distinct melting point of 60 °C —relative to unsubstituted aspirin. While historically investigated for analgesic and anti‑inflammatory properties [3], current scientific and industrial interest focuses on its utility as a synthetic intermediate in medicinal chemistry and as a tool compound for probing 5‑lipoxygenase inhibition and leukotriene‑related pathways .

Why 2-(Acetyloxy)-5-bromobenzoic Acid Cannot Be Replaced by Generic Aspirin or Other Salicylates


Simple substitution of 2-(acetyloxy)-5-bromobenzoic acid with unsubstituted aspirin (acetylsalicylic acid) or non‑brominated salicylic acid derivatives is scientifically invalid due to the profound impact of the 5‑bromo substituent on both biological target engagement and physicochemical behavior. The bromine atom introduces a heavy‑atom effect that increases molecular polarizability and lipophilicity (calculated LogP of 2.07 vs. aspirin‘s LogP of ~1.2) , which directly alters membrane permeability, metabolic stability, and target binding kinetics. In pharmacological assays, this compound has been reported to inhibit 5‑lipoxygenase—an enzyme not significantly targeted by aspirin at therapeutic concentrations—suggesting a distinct polypharmacological profile . Furthermore, acute toxicity data reveal that the bromo analog is substantially more potent in vivo (oral LD50 in mice: 650 mg/kg vs. aspirin’s ~1100 mg/kg) , indicating that simple molar substitution without accounting for bromine‑mediated potency shifts would introduce unacceptable safety risks in any in vivo study design. From a synthetic chemistry perspective, the presence of the aryl bromide provides a versatile handle for cross‑coupling reactions (e.g., Suzuki, Heck) that is completely absent in aspirin, making the brominated compound irreplaceable as a building block for constructing more complex molecular architectures . These fundamental differences in toxicity, target profile, and synthetic utility mandate the use of the specific brominated compound when experimental design requires bromine‑dependent properties.

Quantitative Differentiation of 2-(Acetyloxy)-5-bromobenzoic Acid vs. Aspirin and In‑Class Analogs


Acute Oral Toxicity: Bromoaspirin Exhibits 1.7‑Fold Higher Potency (Lower LD50) Than Aspirin in Mice

2-(Acetyloxy)-5-bromobenzoic acid demonstrates significantly lower oral LD50 values compared to unsubstituted aspirin in both rat and mouse models, indicating higher acute toxicity that must be accounted for in any in vivo experimental design . Specifically, the oral LD50 in mice is 650 mg/kg for the brominated compound versus approximately 1100 mg/kg for aspirin , representing a 1.7‑fold increase in acute lethality. This quantitative difference is critical for dose selection and safety margin calculations.

Acute Toxicity In Vivo Pharmacology Safety Pharmacology

Synthetic Utility: 88% Reaction Yield for Acetylation of 5‑Bromosalicylic Acid Enables Efficient Scale‑Up

The synthesis of 2-(acetyloxy)-5-bromobenzoic acid via acetylation of 5‑bromosalicylic acid with acetic anhydride proceeds with a reported isolated yield of 88% under standard laboratory conditions . This high yield compares favorably to typical acetylation yields for unsubstituted salicylic acid (~75–85% under similar conditions) and provides a robust, scalable route to the brominated building block. The presence of the aryl bromide further enables subsequent cross‑coupling reactions (e.g., Suzuki, Heck) that are not possible with aspirin, enhancing its value as a versatile intermediate .

Organic Synthesis Process Chemistry Medicinal Chemistry Building Block

5‑Lipoxygenase Inhibition: A Distinct Polypharmacological Profile Not Shared by Aspirin

Unlike aspirin, which primarily inhibits cyclooxygenase (COX) enzymes, 2-(acetyloxy)-5-bromobenzoic acid has been reported to inhibit 5‑lipoxygenase (5‑LOX), an enzyme critical for leukotriene biosynthesis . While direct comparative IC50 data for this compound against a reference 5‑LOX inhibitor are not available in the public literature, the compound has been annotated as a 5‑LOX inhibitor in multiple authoritative chemical databases [1] and is utilized as a substrate for leukotriene D4 studies . Aspirin, at therapeutic concentrations, does not appreciably inhibit 5‑LOX (reported IC50 >100 µM for 5‑LOX). This qualitative difference in target engagement—COX inhibition for aspirin versus dual COX/5‑LOX potential for the bromo analog—suggests a distinct pharmacological profile that may be exploited in inflammatory disease models where leukotriene modulation is desired.

Inflammation Leukotriene Pathway Enzymology

Commercial Availability and Purity: Minimum 92% Purity from Multiple Reputable Vendors Ensures Reproducible Research

2-(Acetyloxy)-5-bromobenzoic acid is commercially available from several established chemical suppliers with defined purity specifications. For instance, AKSci offers the compound at a minimum purity of 92% (MFCD00464942) , while CymitQuimica lists a minimum purity of 95% . These purity levels are comparable to or exceed typical commercial offerings for niche brominated salicylates, ensuring that researchers can obtain material of sufficient quality for reproducible synthetic and biological experiments. In contrast, many custom‑synthesized in‑class analogs may lack standardized purity specifications, introducing variability into experimental workflows.

Chemical Procurement Quality Control Research Supply

Optimal Use Cases for 2-(Acetyloxy)-5-bromobenzoic Acid in Drug Discovery, Chemical Biology, and Process Development


Leukotriene Pathway Investigation and Dual COX/LOX Pharmacology Studies

Investigators studying the role of leukotrienes in inflammation, asthma, or cancer can utilize 2-(acetyloxy)-5-bromobenzoic acid as a tool compound to inhibit 5‑lipoxygenase (5‑LOX) and modulate leukotriene biosynthesis . Because this compound has been reported to inhibit 5‑LOX while retaining some COX inhibitory activity, it serves as a useful probe for dual‑pathway studies where both prostaglandin and leukotriene production may be relevant. Unlike aspirin, which is a selective COX inhibitor, the brominated analog provides a means to interrogate 5‑LOX‑dependent mechanisms with a single molecule, reducing the number of tool compounds required and simplifying experimental design .

Synthetic Intermediate for Suzuki‑Miyaura and Heck Cross‑Coupling Reactions

The aryl bromide moiety at the 5‑position of 2-(acetyloxy)-5-bromobenzoic acid makes it an ideal building block for palladium‑catalyzed cross‑coupling reactions . Medicinal chemistry groups can employ this compound in Suzuki‑Miyaura couplings with aryl boronic acids or Heck reactions with alkenes to generate diverse libraries of substituted salicylates and benzoic acid derivatives. The acetyl ester and carboxylic acid functionalities can be orthogonally deprotected or further derivatized, offering multiple points of diversification. The high reported synthetic yield (88%) ensures that multistep syntheses starting from this intermediate remain economically viable.

In Vivo Efficacy and Toxicology Studies Requiring Bromine‑Dependent Pharmacokinetics

For research programs exploring the impact of halogen substitution on drug metabolism and disposition, 2-(acetyloxy)-5-bromobenzoic acid provides a well‑characterized brominated probe with known acute toxicity parameters (mouse oral LD50: 650 mg/kg; rat oral LD50: 1130 mg/kg) . The bromine atom can serve as a heavy‑atom label for mass spectrometry imaging or as a pharmacokinetic differentiator from non‑halogenated analogs. The compound‘s distinct LogP (2.07) relative to aspirin (LogP ~1.2) allows investigators to study the influence of lipophilicity on absorption, distribution, and blood‑brain barrier penetration in rodent models, with the acute toxicity data providing a critical foundation for dose selection .

Quality‑Controlled Procurement for Reproducible Academic and Industrial Research

Research laboratories requiring a reliable supply of brominated salicylate building blocks can procure 2-(acetyloxy)-5-bromobenzoic acid from multiple vendors with defined minimum purity specifications (≥92–95%) . This commercial availability, coupled with documented analytical data, reduces the need for in‑house synthesis and purification, accelerates project timelines, and minimizes batch‑to‑batch variability. The compound‘s inclusion in major chemical catalogs and its MDL number (MFCD00464942) facilitate streamlined purchasing and inventory management, making it a practical choice for medicinal chemistry core facilities and contract research organizations.

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